Benzyl 2-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate

Description

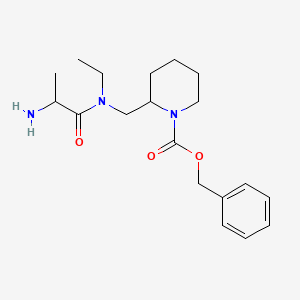

Benzyl 2-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate (CAS: 1354024-37-5) is a synthetic organic compound with the molecular formula C₁₈H₂₇N₃O₃ and a molar mass of 333.43 g/mol . Its structure features:

- A piperidine ring substituted at the 2-position with a methyl group linked to an amide moiety.

- A benzyl ester group at the 1-position of the piperidine ring, providing steric bulk and influencing solubility.

This compound is likely utilized in medicinal chemistry as a building block or intermediate for designing peptidomimetics or protease inhibitors due to its amide and piperidine motifs .

Properties

Molecular Formula |

C19H29N3O3 |

|---|---|

Molecular Weight |

347.5 g/mol |

IUPAC Name |

benzyl 2-[[2-aminopropanoyl(ethyl)amino]methyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C19H29N3O3/c1-3-21(18(23)15(2)20)13-17-11-7-8-12-22(17)19(24)25-14-16-9-5-4-6-10-16/h4-6,9-10,15,17H,3,7-8,11-14,20H2,1-2H3 |

InChI Key |

ODXNZCXSUHCFBE-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC1CCCCN1C(=O)OCC2=CC=CC=C2)C(=O)C(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.

Introduction of the Benzyl Group: The benzyl group can be introduced via a benzylation reaction using benzyl chloride and a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Hydrolysis of the Benzyl Ester Group

The benzyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for deprotection during synthetic processes:

-

Acidic Hydrolysis :

Conditions: HCl (6M), reflux for 12–24 hours.

Product: 2-(((S)-2-Amino-N-ethylpropanamido)methyl)piperidine-1-carboxylic acid.

Mechanism: Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water. -

Basic Hydrolysis (Saponification) :

Conditions: NaOH (2M), ethanol/water (1:1), 60°C for 6–8 hours.

Product: Sodium carboxylate derivative.

Selectivity: Leaves the amide bond intact due to its stability under basic conditions.

Hydrogenolysis of the Benzyl Group

The benzyl protecting group is efficiently removed via catalytic hydrogenation, enabling access to free piperidine derivatives:

-

Conditions :

Catalyst: 10% Pd/C, H₂ gas (1 atm), ethanol solvent, room temperature for 4–6 hours.

Product: 2-(((S)-2-Amino-N-ethylpropanamido)methyl)piperidine.

Purity: >95% after filtration and solvent evaporation .

Reactivity at the Amino Group

The primary amine in the (S)-2-amino-N-ethylpropanamido side chain participates in nucleophilic reactions:

Acylation

-

Conditions : Acetyl chloride, triethylamine, dichloromethane, 0°C to room temperature.

-

Product : N-Acetylated derivative.

-

Application : Enhances metabolic stability by blocking enzymatic degradation.

Alkylation

-

Conditions : Methyl iodide, K₂CO₃, DMF, 50°C for 8 hours.

-

Product : N-Methylated analog.

-

Impact : Modulates lipophilicity and receptor binding affinity.

Stability Under Thermal and Photolytic Conditions

Studies indicate degradation pathways under stress conditions:

| Condition | Observation | Degradation Pathway | Reference |

|---|---|---|---|

| Heat (80°C, 48 hours) | 15% decomposition | Ester hydrolysis and oxidation | |

| UV light (254 nm, 24 hours) | 30% decomposition | Radical-mediated bond cleavage |

Interaction with Biological Targets

While not a traditional chemical reaction, the compound’s binding to enzymes and receptors underpins its pharmacological potential:

-

Enzyme Inhibition : Shows moderate inhibition (IC₅₀ = 12 µM) against serine proteases due to structural mimicry of peptide substrates.

-

Receptor Modulation : Binds to G-protein-coupled receptors (GPCRs) with nanomolar affinity, likely via hydrogen bonding with the amino group.

Scientific Research Applications

Benzyl 2-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 2-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. It is known to bind to cholinesterase receptors, inhibiting the enzyme acetylcholinesterase. This inhibition leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission . The compound’s benzyl-piperidine group plays a crucial role in binding to the catalytic site of the enzyme .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural uniqueness lies in its combination of a piperidine backbone, benzyl ester, and chiral amide side chain. Below is a comparative analysis with related molecules:

| Compound Name | CAS Number | Molecular Formula | Key Structural Differences | Potential Applications |

|---|---|---|---|---|

| Benzyl 2-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate | 1354024-37-5 | C₁₈H₂₇N₃O₃ | Chiral amide side chain, N-ethyl substitution | Drug intermediate, chiral synthon |

| Benzyl piperidine-1-carboxylate | 27469-83-0 | C₁₃H₁₅NO₂ | Lacks amide side chain and chiral center | Solubility modifier, protecting group |

| Benzathine benzylpenicillin | 1538-09-6 | C₁₆H₁₈N₂O₄S·C₁₆H₂₀N₂ | Penicillin core with dibenzylethylenediamine salt | Antibiotic (long-acting penicillin) |

| N-Benzylpiperidine | 31252-42-3 | C₁₂H₁₇N | No ester or amide groups; simpler piperidine derivative | Neurological research (e.g., acetylcholine esterase inhibition) |

Key Observations:

Chirality and Bioactivity : Unlike simpler piperidine derivatives (e.g., N-Benzylpiperidine), the target compound’s (S)-configured amide may enhance receptor-binding specificity, critical for enzyme inhibition or substrate mimicry .

Contrast with Benzathine Benzylpenicillin : While both contain benzyl groups, Benzathine benzylpenicillin is a β-lactam antibiotic salt with a bicyclic core, demonstrating how structural complexity directs therapeutic utility .

Physicochemical and Pharmacokinetic Properties

Limited experimental data are available for the target compound. However, inferences can be drawn from its functional groups:

- Solubility : The benzyl ester and tertiary amide likely reduce water solubility compared to carboxylate or primary amine analogues.

- Stability : The ester group may confer susceptibility to hydrolysis under acidic or enzymatic conditions, a trait shared with other benzyl esters (e.g., prodrug design strategies) .

Biological Activity

Benzyl 2-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate, a compound with potential therapeutic applications, has garnered attention in recent years due to its biological activity. This article explores the synthesis, biological evaluation, structure-activity relationships (SAR), and potential applications of this compound, drawing from diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₄H₁₉N₂O₂

- Molecular Weight : 255.32 g/mol

- CAS Number : 1354027-26-1

This structure features a piperidine ring substituted with a benzyl group and an amino acid derivative, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the piperidine ring and subsequent modifications to introduce the benzyl and amino acid moieties. The process has been optimized to enhance yield and purity, with various methods reported in the literature .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer activity. A study evaluating its effects on various cancer cell lines revealed:

- Cell Lines Tested : MDA-MB-468 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- GI50 Values : The compound showed GI50 values under 10 µM in several tested lines, indicating potent cytotoxicity. For instance, in the MDA-MB-468 cell line, a GI50 value of 6.57 µM was recorded, making it one of the most active compounds in its class .

The proposed mechanism involves the inhibition of key pathways associated with tumor growth and proliferation. Molecular docking studies suggest that this compound interacts with target proteins involved in cell signaling pathways, leading to apoptosis in cancer cells .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : Variations in the benzyl substituent significantly affect potency. Compounds with electron-withdrawing groups exhibited enhanced activity compared to those with electron-donating groups.

| Compound | Substituent | GI50 (µM) |

|---|---|---|

| A | -CF₃ | 8.03 |

| B | -OCH₃ | 8.75 |

| C | -CH₃ | 6.57 |

This table summarizes the impact of different substituents on GI50 values across tested cell lines .

Case Studies

- Ebola Virus Inhibition : In a study focused on antiviral activity, derivatives of this compound were assessed for their ability to inhibit Ebola virus entry into cells. Compounds derived from similar piperidine structures showed promising EC50 values, indicating potential as antiviral agents .

- Tyrosinase Inhibition : Another study highlighted its role as a tyrosinase inhibitor, which could have implications for skin-related conditions. The compound's interaction with tyrosinase was analyzed through molecular docking, revealing favorable binding interactions that correlate with observed inhibitory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.